Isotanshinone II
Overview
Description
Isotanshinone II is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza, a traditional Chinese medicinal herb. This compound belongs to the tanshinone family, which is known for its diverse pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and antineoplastic properties .
Mechanism of Action
Target of Action
Isotanshinone II primarily targets several cellular signaling pathways. One of its key roles is in cancer therapy, where it exhibits remarkable anticancer properties. Specifically, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis. These effects are mediated through modulation of multiple signaling pathways .
Bcl-2–Caspase Pathway: this compound induces apoptosis (programmed cell death) by targeting the Bcl-2 family of proteins and activating caspases. This process eliminates cancer cells .
Result of Action
At the molecular and cellular levels, this compound induces apoptosis, autophagy, and mitophagy. It also prevents angiogenesis, thereby inhibiting the growth of blood vessels that supply tumors. These combined effects contribute to its anticancer efficacy .
Biochemical Analysis
Biochemical Properties
Isotanshinone II interacts with various enzymes, proteins, and other biomolecules. It has demonstrated excellent efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function by inhibiting tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as inducing apoptosis and autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isotanshinone II involves several steps, starting from simpler organic molecules. One common synthetic route begins with the dehydrogenation of ferruginol to form cryptotanshinone, which is then reduced by reductases to produce tanshinone IIA . The specific conditions for these reactions typically involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound often relies on the extraction and purification from Salvia miltiorrhiza roots. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Isotanshinone II undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into more oxidized forms, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the quinone structure of this compound, typically employing reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its therapeutic potential in treating cancer, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Isotanshinone II is structurally similar to other tanshinones, such as tanshinone IIA, tanshinone IIB, and cryptotanshinone. it is unique in its specific molecular structure, which confers distinct pharmacological properties. For example, while tanshinone IIA is well-known for its anticancer effects, this compound has shown a broader range of biological activities, including anti-inflammatory and antioxidant effects .
List of Similar Compounds
- Tanshinone IIA
- Tanshinone IIB
- Cryptotanshinone
- Isotanshinone I
- Isocryptotanshinone
Properties
IUPAC Name |
3,8-dimethylnaphtho[2,1-g][1]benzofuran-4,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUSCCKLNWURMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C(=CO4)C)C(=O)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of Isotanshinone II?
A1: While research is ongoing, this compound has shown promise in preclinical studies for its potential to treat atherosclerosis. [] This potential stems from its ability to target specific proteins involved in inflammatory pathways associated with the disease. Further research is needed to determine its efficacy and safety in humans.
Q2: From which plant source can this compound be obtained, and are there alternative ways to obtain it?
A2: this compound is naturally found in Salvia przewalskii, a plant used in traditional Chinese medicine. [] It can be isolated from the root of this plant alongside other diterpenes. Additionally, this compound can be synthesized from other abundant diterpenes like 16-hydroxycarnosol, found in Salvia mellifera. This semisynthetic approach provides an alternative method for obtaining this potentially valuable compound. [, ]
Q3: What are the structural characteristics of this compound?
A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they do highlight its core structure as a phenanthraquinone. [] Researchers have synthesized "U"-shaped tetracyclic furophenanthraquinones designed to mimic the ABCD rings of this compound, indicating the significance of this structural feature for its activity. [] Further spectroscopic data and structural characterization can be found in the referenced literature.
Q4: Have there been studies exploring the structure-activity relationship of this compound?
A4: Yes, researchers have investigated the structure-activity relationship of this compound by synthesizing analogs with modifications to its core structure. [] These studies aim to understand how specific structural features influence the compound's activity and potentially lead to the development of more potent or selective derivatives.
Q5: What is the mechanism of action of this compound in the context of atherosclerosis?
A5: Network pharmacology analysis suggests that this compound may exert its beneficial effects against atherosclerosis through multi-target and multi-channel mechanisms. [] Notably, it has been identified as a potential ligand for AKT1, EGFR, and MAPK14, proteins involved in crucial signaling pathways related to inflammation and cell survival. [] By modulating these pathways, this compound may contribute to endothelial protection and mitigate the progression of atherosclerosis.
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